(1-(2-Fluorobenzyl)piperidin-4-yl)methanol
Description
Significance of Piperidine (B6355638) Derivatives in Organic Synthesis
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. lifechemicals.com Its prevalence stems from its ability to serve as a versatile scaffold, providing a three-dimensional framework that can be readily functionalized to interact with biological targets. lifechemicals.com Piperidine derivatives are integral components in numerous drug classes, including antihistamines, antipsychotics, and analgesics, underscoring their broad pharmacological relevance. ajchem-a.com In organic synthesis, the piperidine moiety is a valuable building block, with well-established methods for its formation and modification. nih.gov Its conformational flexibility and the basicity of the nitrogen atom allow for the fine-tuning of physicochemical properties such as solubility and lipophilicity, which are critical for drug development.
Role of Fluorine Substitution in Chemical Architecture
The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to optimize drug-like properties. nih.gov Due to its high electronegativity and small size, fluorine can profoundly influence a molecule's electronic environment, pKa, and conformational preferences. A key advantage of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes and thereby increasing the half-life of a drug. nih.gov Furthermore, the substitution of hydrogen with fluorine can alter the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of fluorine atoms can also lead to improved binding affinity with target proteins through the formation of favorable electrostatic interactions. nih.gov
Overview of (1-(2-Fluorobenzyl)piperidin-4-yl)methanol as a Research Focus
This compound emerges as a compound of interest at the intersection of piperidine chemistry and fluorine substitution. It serves as a valuable research chemical and building block for the synthesis of more complex molecules. The synthesis of this compound and its analogs can be achieved through standard organic chemistry methods, such as the N-alkylation of 4-piperidinemethanol (B45690) with an appropriate 2-fluorobenzyl halide. unisi.it
While extensive research dedicated solely to this compound is not widely published, its structural components suggest its utility in the development of novel therapeutic agents. The 2-fluorobenzyl moiety is a feature in compounds investigated for their activity as dual inhibitors of diacylglycerol kinases alpha and zeta, which are targets in cancer immunotherapy. acs.org The piperidin-4-yl-methanol core is a common scaffold found in a variety of biologically active compounds.
Below is a data table summarizing some of the key physicochemical properties of the parent compound, 4-Piperidinemethanol.
| Property | Value |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| Melting Point | 55-59 °C |
| Boiling Point | 118-120 °C at 10 mmHg |
| CAS Number | 6457-49-4 |
Data for 4-Piperidinemethanol, the parent compound of this compound. nih.gov
The research applications of this compound are primarily as an intermediate in the synthesis of more elaborate molecules for screening in various biological assays. The strategic placement of the fluorine atom on the benzyl (B1604629) ring at the ortho position can influence the conformational flexibility of the molecule and its interaction with biological targets, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c14-13-4-2-1-3-12(13)9-15-7-5-11(10-16)6-8-15/h1-4,11,16H,5-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWVYJGISXZSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 2 Fluorobenzyl Piperidin 4 Yl Methanol and Analogues
N-Alkylation Approaches for Piperidine (B6355638) Ring Functionalization
N-alkylation is a fundamental and widely employed method for the synthesis of tertiary amines, including the target compound. This approach involves the direct formation of a carbon-nitrogen bond between the secondary amine of the piperidine precursor and a suitable alkylating agent.
Nucleophilic Substitution Reactions with Fluorobenzyl Halides
A direct and common strategy for synthesizing (1-(2-Fluorobenzyl)piperidin-4-yl)methanol is the nucleophilic substitution reaction between piperidin-4-ylmethanol and a 2-fluorobenzyl halide, such as 2-fluorobenzyl bromide or 2-fluorobenzyl chloride. In this SN2 reaction, the lone pair of electrons on the piperidine nitrogen atom acts as a nucleophile, attacking the electrophilic benzylic carbon of the 2-fluorobenzyl halide and displacing the halide leaving group.
The core reaction involves combining piperidin-4-ylmethanol with a 2-fluorobenzyl halide. The secondary amine of the piperidine ring attacks the benzyl (B1604629) halide, leading to the formation of a hydrohalide salt of the desired tertiary amine. researchgate.net To obtain the free base, an acid scavenger is required to neutralize the hydrogen halide (e.g., HBr or HCl) generated during the reaction. researchgate.netsciencemadness.org This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction. researchgate.net The choice of halide can influence reactivity, with bromides and iodides generally being more reactive than chlorides.
The selection of a solvent is critical for the success of N-alkylation reactions, as it influences reactant solubility, reaction rate, and the reaction pathway. chemicalforums.com Both polar aprotic and polar protic solvents are utilized, with the choice often depending on the specific base and reactants.
Polar Aprotic Solvents: Solvents such as N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and acetonitrile (B52724) are frequently employed. researchgate.netsciencemadness.org DMF is effective at solvating the reactants and is often used with inorganic bases like potassium carbonate. researchgate.net DCM is a common choice for reactions using organic bases like triethylamine (B128534) or DIPEA, particularly when milder conditions are preferred. chemicalforums.com Acetonitrile is another suitable solvent that facilitates the reaction, often at room temperature or with gentle heating. researchgate.netsciencemadness.org
Polar Protic Solvents: Alcohols like methanol (B129727) or ethanol (B145695) can also be used. chemicalforums.com However, they can potentially compete with the amine nucleophile by reacting with the alkyl halide (solvolysis), especially with highly reactive halides. chemicalforums.com
The choice between solvent systems can significantly impact outcomes. For instance, in the N-alkylation of a piperidine with p-methoxybenzyl chloride, switching from ethanol (a polar protic solvent) to DCM (a polar aprotic solvent) was found to be crucial for the reaction to proceed successfully, as the highly reactive electrophile could react with the ethanol solvent. chemicalforums.com
| Solvent System | Typical Base(s) | Temperature Range | Notes |
| DMF | K₂CO₃, NaH | Room Temp. - 70°C | Good for dissolving inorganic bases; can be difficult to remove. researchgate.netsciencemadness.org |
| DCM | Triethylamine, DIPEA | 0°C - Room Temp. | Milder conditions; easy to remove post-reaction. chemicalforums.comresearchgate.net |
| Acetonitrile | K₂CO₃, DIPEA | Room Temp. - Reflux | Commonly used for a wide range of N-alkylations. researchgate.netsciencemadness.org |
| Methanol/Ethanol | K₂CO₃ | Room Temp. - 80°C | Risk of solvolysis with reactive alkyl halides. chemicalforums.com |
| Toluene | K-tert-butoxide | 25°C - 70°C | Used in specific catalytic systems for N-alkylation. nih.gov |
A base is essential in N-alkylation reactions to neutralize the acidic byproduct (HX), which would otherwise form an ammonium (B1175870) salt with the starting amine, quenching its nucleophilicity. researchgate.net The choice of base can influence the reaction rate and yield.
Potassium Carbonate (K₂CO₃): A widely used, inexpensive, and moderately strong inorganic base. sciencemadness.orglookchem.com It is typically used in polar aprotic solvents like DMF or acetonitrile where it has slight solubility. researchgate.netsciencemadness.org Its heterogeneous nature can sometimes require longer reaction times or higher temperatures.
Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA): These are organic, non-nucleophilic hindered amines, often referred to as "Hünig's base" in the case of DIPEA. researchgate.net They are soluble in a wide range of organic solvents, including DCM and acetonitrile, allowing for homogeneous reaction conditions. researchgate.netresearchgate.net DIPEA is particularly useful when dealing with base-sensitive substrates due to its greater steric hindrance and lower nucleophilicity compared to TEA.
The general mechanism involves the base deprotonating the intermediate ammonium salt formed after the initial alkylation, regenerating a neutral tertiary amine product and forming a salt (e.g., triethylammonium (B8662869) bromide).
| Base | Type | Common Solvents | Key Characteristics |
| K₂CO₃ | Inorganic | DMF, Acetonitrile | Inexpensive, common, often used in heterogeneous mixtures. researchgate.netsciencemadness.org |
| Triethylamine (TEA) | Organic (Tertiary Amine) | DCM, Acetonitrile | Soluble, forms a salt that may precipitate, acts as an acid scavenger. researchgate.net |
| DIPEA | Organic (Hindered Amine) | DCM, Acetonitrile | Non-nucleophilic, useful for sensitive substrates, homogeneous conditions. researchgate.net |
Reaction kinetics are strongly influenced by time and temperature. N-alkylation reactions can be conducted over a wide range of temperatures, from room temperature to elevated temperatures (e.g., 70-80°C). researchgate.netchemicalforums.com
Temperature: Increasing the temperature generally accelerates the reaction rate, which can be beneficial for less reactive alkyl halides or when using milder bases. nih.govresearchgate.net For example, a reaction might be stirred at room temperature for several hours or heated to 70°C to ensure completion. researchgate.net However, higher temperatures can also promote side reactions, such as elimination or overalkylation (quaternization), especially if an excess of the alkyl halide is used. researchgate.net
Reaction Time: The duration of the reaction can range from a few hours to overnight (12-24 hours) to ensure complete conversion of the starting material. researchgate.netgoogle.com Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Reductive Amination Strategies Involving Fluorobenzaldehydes and Piperidine Derivatives
Reductive amination is a powerful and versatile alternative for N-alkylation, particularly when direct alkylation with halides is problematic. chemicalforums.comresearchgate.net This two-step, one-pot process involves the reaction of an amine (piperidin-4-ylmethanol) with a carbonyl compound (2-fluorobenzaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the target tertiary amine. rsc.org
The reaction begins with the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of 2-fluorobenzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. A mild, hydride-based reducing agent, selective for the iminium ion over the starting aldehyde, is then used to reduce the C=N double bond.
Commonly used reducing agents for this transformation include:
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and highly effective reagent for reductive amination, often used in solvents like DCM or ethyl acetate (B1210297). rsc.org It is less basic and more selective than other borohydrides.
Sodium cyanoborohydride (NaBH₃CN): Another classic reagent for this purpose, typically used in slightly acidic conditions to facilitate iminium ion formation. chim.it
This method avoids the generation of hydrohalic acids and the use of alkyl halides, often resulting in cleaner reactions and simpler workups. orientjchem.org It is a widely applied strategy for the synthesis of complex amine-containing molecules. chim.itskku.edu
Functionalization of the Piperidine-4-yl-methanol Moiety
A crucial aspect of synthesizing this compound is the establishment of the hydroxymethyl group at the 4-position of the piperidine ring. This is typically achieved through reduction reactions of suitable precursors.
The conversion of a carbonyl group (ketone or aldehyde) or a carboxylic acid derivative (ester) at the 4-position of the piperidine ring into a primary alcohol is a key transformation.
A direct route to the hydroxymethyl group involves the reduction of a ketone or aldehyde at the 4-position. For instance, an N-substituted 4-piperidone, such as 1-benzyl-4-piperidone, can be reduced to the corresponding alcohol, (1-benzylpiperidin-4-yl)methanol. Similarly, an N-substituted piperidine-4-carboxaldehyde serves as an excellent precursor. The reduction of aldehydes to primary alcohols is a well-established transformation in organic synthesis. ugm.ac.id
A range of hydride-based reducing agents are effective for the conversion of carbonyls and their derivatives to alcohols. libretexts.org
Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. ugm.ac.idwikipedia.org It is often the reagent of choice due to its ease of handling and compatibility with various functional groups. The reduction is typically carried out in a protic solvent like methanol or ethanol.
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ is capable of reducing not only aldehydes and ketones but also carboxylic acids and esters to primary alcohols. adichemistry.commasterorganicchemistry.com This makes it a valuable tool for syntheses starting from precursors like ethyl 4-piperidinecarboxylate. Due to its high reactivity, particularly with water, reactions involving LiAlH₄ are conducted in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) under an inert atmosphere. adichemistry.comechemi.com
Lithium Borohydride (LiBH₄): This reagent offers an intermediate reactivity between NaBH₄ and LiAlH₄. It has been specifically utilized in the synthesis of substituted (1-(chlorobenzyl)piperidin-4-yl)methanol derivatives through the reduction of ketone precursors.
| Precursor | Reducing Agent | Solvent | Product |
| N-Benzyl-4-piperidone | NaBH₄ | Methanol/Ethanol | (1-Benzylpiperidin-4-yl)methanol |
| Ethyl 1-benzylpiperidine-4-carboxylate | LiAlH₄ | Anhydrous THF | (1-Benzylpiperidin-4-yl)methanol |
| 1-(3-Chlorobenzyl)piperidin-4-one | LiBH₄ | - | [1-(3-Chlorobenzyl)piperidin-4-yl]methanol |
This table showcases the application of different reducing agents for the formation of the alcohol functionality on the piperidine ring.
The hydroxymethyl group can be introduced at the 4-position of the piperidine ring through the reduction of a carboxylic acid or its ester derivative. A common starting material for this approach is ethyl 4-piperidinecarboxylate. This ester can first be N-benzylated with 2-fluorobenzyl bromide to yield ethyl 1-(2-fluorobenzyl)piperidine-4-carboxylate. Subsequent reduction of the ester functionality with a powerful reducing agent like LiAlH₄ affords the target molecule, this compound. This two-step sequence provides a reliable and efficient pathway to the desired product and its analogues.
Reduction Reactions for Alcohol Formation
Multi-Component Reactions for Piperidine Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate complex molecules from simple precursors, making them ideal for creating libraries of compounds for drug discovery.
Ugi Four-Component Reaction Applications
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, involving an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. researchgate.netmdpi.com This one-pot reaction is exceptionally versatile for constructing α-acylamino carboxamide scaffolds, which can be precursors to or incorporated within various heterocyclic systems, including piperidines. researchgate.net
The application of the Ugi reaction for the synthesis of piperidine derivatives typically involves using a bifunctional starting material that allows for a subsequent cyclization step, or by incorporating a piperidine fragment as one of the four components. For instance, a strategy could involve a piperidone as the ketone component, which directly installs the pre-formed ring into the final product. A two-step sequence involving an Ugi reaction has been successfully developed for preparing 4-aminopiperidine-4-carboxylic acid derivatives, which are structurally related to the target compound. researchgate.net This highlights the reaction's power in rapidly assembling the core structure of highly substituted piperidines. researchgate.netmdpi.com
A hypothetical Ugi-based approach to a precursor of this compound could involve the reaction of piperidin-4-one, 2-fluorobenzylamine, a carboxylic acid, and an isocyanide. The resulting Ugi product could then undergo further transformations to yield the desired 4-hydroxymethyl group.
Table 1: Overview of Ugi Reaction for Piperidine Synthesis
| Component 1 | Component 2 | Component 3 | Component 4 | Key Feature |
|---|---|---|---|---|
| Amine | Ketone/Aldehyde | Carboxylic Acid | Isocyanide | Rapid assembly of complex scaffolds. mdpi.com |
Stereoselective Synthesis Approaches for Related Piperidine Derivatives
While this compound is an achiral molecule, the synthesis of its chiral analogues and other optically active piperidine derivatives is of significant interest in pharmaceutical chemistry, where the stereochemistry of a molecule can be critical to its biological activity. google.com Therefore, stereoselective synthesis is a vital area of research.
Chiral Catalysis in Piperidine Synthesis
Chiral catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis. Various catalytic strategies have been employed for the synthesis of chiral piperidines.
Rhodium-catalyzed reactions, for example, have been used for the C-H functionalization of N-Boc-piperidine to introduce arylacetate groups at the C2 position with high diastereoselectivity and moderate to good enantioselectivity. nih.gov Another approach involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and a ring expansion to deliver chiral β-hydroxy piperidines. acs.org More recently, a relay strategy combining Cu/Ir-catalyzed asymmetric allylation with an aza-Prins cyclization has been developed to construct complex bridged piperidine skeletons with multiple stereocenters. nih.gov
Classical Resolution Techniques for Racemic Intermediates
Classical resolution is a long-established method for separating enantiomers from a racemic mixture. The process involves reacting the racemic compound, typically an amine or a carboxylic acid, with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. google.com Due to their different physicochemical properties, these diastereomeric salts can often be separated by fractional crystallization. researchgate.net
For racemic piperidine intermediates, chiral acids such as di-benzoyl-L-tartaric acid, di-benzoyl-D-tartaric acid, (S)-mandelic acid, and (R)-mandelic acid are commonly used as resolving agents. google.comgoogle.com The choice of resolving agent and solvent is critical for achieving efficient separation, as it influences the solubility and crystal packing of the diastereomeric salts. researchgate.net After separation, the desired enantiomer of the piperidine intermediate is recovered by breaking the salt, typically through treatment with an acid or base.
Table 2: Common Chiral Resolving Agents for Piperidine Derivatives
| Resolving Agent | Class | Application Principle | Reference |
|---|---|---|---|
| Di-benzoyl-tartaric acid | Chiral Carboxylic Acid | Forms diastereomeric salts with racemic amines. | google.com |
| Mandelic Acid | Chiral Carboxylic Acid | Forms diastereomeric salts with racemic amines. | google.com |
Asymmetric Hydrogenation Methods
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates, such as pyridinium (B92312) salts, to produce chiral piperidines. This method often utilizes transition metal catalysts, such as iridium or rhodium, complexed with chiral ligands. dicp.ac.cnnih.gov
The iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to be an effective strategy for accessing valuable cis-configured hydroxypiperidine esters with excellent enantioselectivity and diastereoselectivity. rsc.org Similarly, rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture provides an alternative to using high-pressure hydrogen gas. dicp.ac.cnresearchgate.net These methods are particularly valuable as they can tolerate a wide range of functional groups and provide direct access to highly functionalized, enantioenriched piperidine rings from readily available pyridine (B92270) precursors. dicp.ac.cnnih.gov
Purification Methodologies for Synthetic Products
The isolation and purification of the final product are critical steps in any synthetic sequence to ensure the compound meets the required standards of purity. For piperidine derivatives like this compound, a combination of techniques is typically employed.
Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is crucial for obtaining high purity and yield.
Column Chromatography: This is a versatile purification technique used for both solid and liquid compounds. The crude mixture is passed through a stationary phase (commonly silica (B1680970) gel or alumina) using a liquid mobile phase (eluent). Separation occurs based on the differential adsorption of the components to the stationary phase. This method is highly effective for separating the desired product from unreacted starting materials and reaction byproducts.
Distillation: For liquid products or precursors, distillation can be an effective purification method, particularly if the components have sufficiently different boiling points. Azeotropic distillation is a specialized technique used to separate components that cannot be separated by simple distillation, for instance, removing water from a reaction mixture. google.comgoogle.com
Salt Formation: Basic piperidine derivatives can be purified by converting them into a salt (e.g., a hydrochloride salt) by treatment with an appropriate acid. The resulting salt often has different solubility properties and may be more crystalline than the free base, facilitating purification by crystallization. The pure free base can then be regenerated by treatment with a base.
Recrystallization Techniques
Recrystallization is a widely used technique for the purification of solid compounds based on differences in solubility between the desired compound and impurities in a particular solvent or solvent system. The process typically involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization of the target compound while the impurities remain in the solution.
The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures. Furthermore, the solvent should not react with the compound and should be easily removable from the purified crystals. For piperidine derivatives similar to this compound, various solvent systems have been proven effective. For instance, a mixture of ethyl acetate and methanol has been utilized for the recrystallization of [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol. researchgate.net In another example, pure light brown crystals of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217) were obtained by slow evaporation from an ethyl acetate solution. researchgate.net
The following table summarizes recrystallization parameters for analogous piperidine compounds, providing insights into potential conditions for the purification of this compound.
| Compound Name | Solvent System | Outcome |
| [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol | Ethyl acetate | Pure light brown crystals obtained |
| [1-(4-Chloro-2-fluorophenylsulfonyl)piperidin-4-yl]diphenylmethanol | Ethyl acetate: Methanol (3:1) | Crystalline solid obtained after three days |
Chemical Reactivity and Transformation Pathways of 1 2 Fluorobenzyl Piperidin 4 Yl Methanol
Oxidation Reactions
The primary alcohol group of (1-(2-Fluorobenzyl)piperidin-4-yl)methanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions employed. libretexts.org
Oxidation of this compound initially yields the corresponding aldehyde, 1-(2-Fluorobenzyl)piperidine-4-carbaldehyde. chemguide.co.uk If a mild oxidizing agent is used under controlled conditions, the reaction can be stopped at the aldehyde stage. masterorganicchemistry.com However, the use of strong oxidizing agents in an aqueous environment will typically lead to further oxidation of the intermediate aldehyde to the more stable carboxylic acid, 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid. masterorganicchemistry.comwikipedia.org The aldehyde hydrate, formed by the reaction of the aldehyde with water, is the intermediate that facilitates this subsequent oxidation step. wikipedia.org
A variety of oxidizing agents can be employed to effect these transformations. They are often categorized as "strong" or "weak" based on their ability to oxidize primary alcohols. masterorganicchemistry.com
Strong Oxidants: Reagents like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones oxidation), are powerful enough to oxidize the primary alcohol directly to a carboxylic acid. masterorganicchemistry.comwikipedia.orglibretexts.org
Weak/Mild Oxidants: To isolate the intermediate aldehyde, milder and often anhydrous reagents are necessary. Pyridinium (B92312) chlorochromate (PCC) is a common reagent used for this purpose, selectively converting primary alcohols to aldehydes without significant over-oxidation. masterorganicchemistry.comlibretexts.org Other methods include the Swern and Dess-Martin periodinane oxidations. masterorganicchemistry.com
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Product(s) | Reaction Type |
| This compound | Potassium Permanganate (KMnO₄) or Chromic Acid (H₂CrO₄) | 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid | Strong Oxidation |
| This compound | Pyridinium Chlorochromate (PCC) | 1-(2-Fluorobenzyl)piperidine-4-carbaldehyde | Mild Oxidation |
Reduction Reactions Beyond Initial Synthesis
The carbonyl intermediates formed during oxidation reactions can themselves be substrates for reduction, leading back to alcohols or to the formation of new amine derivatives.
The aldehyde, 1-(2-Fluorobenzyl)piperidine-4-carbaldehyde, can undergo two primary types of reduction:
Reduction to Alcohol: The carbonyl group of the aldehyde can be reduced back to the primary alcohol using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation regenerates the starting material, this compound.
Reductive Amination to Amines: A more complex transformation is reductive amination, which converts the carbonyl group into an amine. thermofishersci.in This one-pot reaction involves the initial reaction of the aldehyde with an amine (such as ammonia (B1221849) or a primary amine) to form an imine intermediate. This intermediate is then reduced in situ by a reducing agent, often sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield a new primary or secondary amine, respectively. sci-hub.se For example, reaction with ammonia followed by reduction would yield (1-(1-(2-Fluorobenzyl)piperidin-4-yl)methan)amine.
Table 2: Reduction of Carbonyl Intermediate
| Starting Material | Reagent(s) | Product | Reaction Type |
| 1-(2-Fluorobenzyl)piperidine-4-carbaldehyde | Sodium Borohydride (NaBH₄) | This compound | Carbonyl Reduction |
| 1-(2-Fluorobenzyl)piperidine-4-carbaldehyde | 1. Ammonia (NH₃) 2. Sodium Cyanoborohydride (NaBH₃CN) | (1-(1-(2-Fluorobenzyl)piperidin-4-yl)methan)amine | Reductive Amination |
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can act as a nucleophile or be converted into a good leaving group to facilitate nucleophilic substitution, leading to the formation of ethers or esters.
Ether Synthesis: The formation of an ether from the primary alcohol can be achieved via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form a potent sodium alkoxide nucleophile. This alkoxide then displaces a halide from an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the corresponding ether.
Ester Synthesis: Esters can be formed through several methods, most commonly the Fischer esterification. masterorganicchemistry.com This reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com The reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction toward the ester product. masterorganicchemistry.com Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.
Table 3: Nucleophilic Substitution Reactions of this compound
| Reagent(s) | Product Class | Reaction Name |
| 1. Sodium Hydride (NaH) 2. Alkyl Halide (e.g., CH₃I) | Ether | Williamson Ether Synthesis |
| Carboxylic Acid (e.g., Acetic Acid) + Acid Catalyst (e.g., H₂SO₄) | Ester | Fischer Esterification |
| Acyl Chloride (e.g., Acetyl Chloride) + Base (e.g., Pyridine) | Ester | Acylation |
Mechanistic Studies of Reactions Involving the Piperidine (B6355638) and Fluorobenzyl Moieties
The chemical persona of this compound is dictated by the interplay of its three core components: the saturated piperidine ring, the electronically modified fluorobenzyl group, and the reactive primary alcohol. Mechanistic studies of related structures reveal a complex reactivity profile governed by factors such as nucleophilicity, electrophilicity, steric hindrance, and the subtle electronic influences of the fluorine substituent.
Nucleophilic Attack Mechanisms
The reactivity of this compound in nucleophilic reactions is twofold, involving the nucleophilic character of the piperidine nitrogen and the susceptibility of the fluorobenzyl group to nucleophilic substitution.
Piperidine Nitrogen as a Nucleophile: The tertiary amine of the piperidine ring is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. It can readily participate in reactions with electrophiles. For instance, it can be protonated by acids, alkylated by alkyl halides, or acylated by acid chlorides. The N-benzyl group, however, provides significant steric hindrance around the nitrogen, which can modulate its reactivity compared to less substituted piperidines. In reactions like the zinc(II)-mediated nucleophilic addition of amines to nitriles, the steric and electronic properties of substituents on the piperidine ring are crucial in determining the reaction's outcome and the nature of the resulting products. rsc.org
Substitution at the Benzylic Carbon: The benzylic carbon (the CH₂ group attached to the piperidine nitrogen and the fluorophenyl ring) is a potential site for nucleophilic attack. These reactions can proceed via two primary mechanisms: Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular). libretexts.org
Sₙ2 Mechanism: This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. ucsd.edu For an Sₙ2 reaction to occur at the benzylic position of the target molecule, the entire piperidine moiety would have to act as a leaving group, which is unlikely under typical conditions without prior activation (e.g., quaternization of the nitrogen). The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org The specific geometry of an Sₙ2 reaction requires a "backside attack," where the nucleophile approaches from the side opposite the leaving group. ucsd.edu
Sₙ1 Mechanism: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. ucsd.edu This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com The rate of an Sₙ1 reaction is primarily dependent on the stability of the carbocation intermediate. libretexts.org Benzylic substrates are known to undergo Sₙ1 reactions due to the formation of resonance-stabilized benzylic carbocations. libretexts.orglibretexts.org
The choice between Sₙ1 and Sₙ2 pathways is influenced by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. libretexts.orgnih.gov
Influence of Fluorine Substituent on Electronic Environment and Reactivity
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. vaia.com It pulls electron density away from the benzene (B151609) ring through the sigma bond. libretexts.org This effect deactivates the ring towards electrophilic aromatic substitution by making it less nucleophilic. vaia.comstackexchange.com The inductive withdrawal also affects the benzylic carbon, making it more electron-deficient and potentially more susceptible to nucleophilic attack.
Resonance Effect (+R): The fluorine atom possesses lone pairs of electrons that can be donated to the pi-system of the benzene ring through resonance. vaia.comresearchgate.net This effect increases the electron density at the ortho and para positions of the ring. libretexts.org Although fluorine's resonance donation is considered weak compared to other halogens like chlorine or oxygen, it is sufficient to direct incoming electrophiles to these positions. researchgate.net
| Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect (-I) | Strong electron withdrawal through the sigma bond due to high electronegativity. | Decreases electron density on the benzene ring and benzylic carbon, deactivating the ring towards electrophilic attack. |
| Resonance Effect (+R) | Weak electron donation from fluorine's lone pairs into the pi-system. | Slightly increases electron density at ortho and para positions, can help stabilize adjacent carbocations. |
Carbocation Stability and Rearrangements in Sₙ1-type Reactions
In a potential Sₙ1 reaction involving the cleavage of the C-N bond at the benzylic position, the rate-determining step would be the formation of a 2-fluorobenzyl carbocation. The stability of this intermediate is paramount to the reaction's feasibility.
Sₙ1 reactions are notorious for being accompanied by carbocation rearrangements, where a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift. youtube.commasterorganicchemistry.com However, in the case of the 2-fluorobenzyl carbocation, significant rearrangement is less likely as the positive charge is already on a benzylic carbon, which is a relatively stable position. libretexts.org The reaction would likely proceed with the nucleophile attacking the carbocation directly. If the reaction proceeds through an Sₙ1 mechanism, and if the carbon were a chiral center, it would typically lead to a racemic mixture of products because the planar carbocation can be attacked from either face. ucsd.edumasterorganicchemistry.com
Regioselectivity and Diastereoselectivity in Cyclization Reactions
This compound can potentially undergo various cyclization reactions, with the outcomes governed by principles of regioselectivity and diastereoselectivity. For example, intramolecular reactions could be initiated at the alcohol, the piperidine ring, or the fluorobenzyl group.
Regioselectivity: This refers to the preference for one direction of bond-making or breaking over all other possible directions. In a potential intramolecular cyclization, such as an oxidative amination of an unactivated C-H bond on the piperidine ring, the position of the cyclization would be a question of regioselectivity. nih.gov For instance, computational studies on the functionalization of N-benzyl piperidine have shown a preference for elimination from the endo-cyclic α-C–H bond. acs.org
Diastereoselectivity: This is the preferential formation of one diastereomer over another. In cyclization reactions that form new stereocenters, the spatial arrangement of substituents in the transition state determines the stereochemical outcome. For instance, in silyl-Prins cyclizations to form oxygenated heterocycles, high stereoselectivities are often achieved due to the preference for chair-like transition states where substituents occupy equatorial positions to minimize steric strain. mdpi.com If the alcohol group of this compound were to react intramolecularly with the fluorobenzyl ring (e.g., in a Friedel-Crafts type reaction), the resulting product could have multiple stereocenters, and the diastereoselectivity would be a critical factor. nih.gov
Functionalization of the Alcohol Group via "Borrowing Hydrogen" Processes
The "borrowing hydrogen" (BH) or "hydrogen auto-transfer" methodology is a powerful, atom-economical strategy for the functionalization of alcohols. cardiff.ac.uknih.gov This process allows stable and readily available alcohols to be used as alkylating agents, with water typically being the only byproduct. cardiff.ac.ukcardiff.ac.uk The primary alcohol of this compound is an ideal candidate for such transformations.
The general mechanism for a borrowing hydrogen process involves three key steps mediated by a transition metal catalyst (commonly based on iridium, ruthenium, or iron): cardiff.ac.ukresearchgate.net
Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it in situ to the corresponding aldehyde, in this case, 1-(2-fluorobenzyl)piperidine-4-carbaldehyde. nih.gov
Reaction: This highly reactive aldehyde intermediate then undergoes a reaction with a nucleophile present in the reaction mixture. For example, it could undergo a condensation reaction with an amine to form an imine, or an aldol-type reaction with a ketone.
Reduction: The catalyst returns the "borrowed" hydrogen to the intermediate formed in the previous step, reducing it to generate the final functionalized product and regenerating the catalyst for the next cycle. cardiff.ac.uk
This methodology has been successfully applied to the synthesis of functionalized piperidines. acs.orgchemrxiv.org For this compound, this could enable a variety of transformations, such as the synthesis of new amines by reacting the intermediate aldehyde with a primary amine, followed by reductive amination, all in a single pot.
| Step | Transformation | Description |
|---|---|---|
| 1. Oxidation | Alcohol → Aldehyde | The metal catalyst dehydrogenates the alcohol to form a transient aldehyde and a metal-hydride species. |
| 2. Reaction | Aldehyde + Nucleophile → Intermediate | The aldehyde reacts with a suitable nucleophile (e.g., amine, enolate) to form a new C-N or C-C bond. |
| 3. Reduction | Intermediate → Final Product | The metal-hydride species reduces the intermediate, returning the borrowed hydrogen and regenerating the catalyst. |
Structural Elucidation and Characterization Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy each provide unique and complementary information. For a molecule like (1-(2-Fluorobenzyl)piperidin-4-yl)methanol, NMR is particularly crucial for mapping out the proton and carbon environments, identifying the position of the fluorine substituent, and understanding the molecule's behavior in solution.
NMR spectroscopy is a primary technique for the characterization of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise data on the chemical environment of each atom, enabling the piecing together of the molecular puzzle. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically utilized for a complete structural assignment.
Proton (¹H) NMR spectroscopy is the first step in the structural analysis of this compound. It identifies all unique proton environments within the molecule. The spectrum would be expected to show distinct signals for the aromatic protons of the fluorobenzyl group, the benzylic methylene (B1212753) (CH₂) protons, the protons on the piperidine (B6355638) ring, and the protons of the hydroxymethyl (CH₂OH) group.
The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The presence of the electron-withdrawing fluorine atom will further influence the specific shifts of the adjacent aromatic protons. The benzylic protons (Ar-CH₂) are expected to resonate at a characteristic chemical shift, while the piperidine ring protons will exhibit a complex pattern of signals in the aliphatic region of the spectrum. The protons of the CH₂OH group would also show a distinct signal.
Spin-spin coupling, observed as the splitting of signals into multiplets (e.g., doublets, triplets), provides information about neighboring protons. The magnitude of this splitting, known as the coupling constant (J), is crucial for determining the connectivity and stereochemistry of the molecule. For example, the coupling between adjacent protons on the piperidine ring can help to establish their relative orientation (axial or equatorial).
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (Fluorobenzyl) | 7.0 - 7.5 | Multiplet | |
| Benzylic (Ar-CH₂) | ~3.5 - 3.7 | Singlet/Doublet | |
| Piperidine Ring (CH, CH₂) | 1.2 - 3.0 | Multiplets | |
| Methanol (B129727) (CH₂OH) | ~3.4 - 3.5 | Doublet |
Note: This table represents predicted values. Actual experimental data may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.
The spectrum would feature signals for the aromatic carbons of the fluorobenzyl group, with the carbon directly attached to the fluorine atom (C-F) showing a characteristic large coupling constant. The benzylic carbon, the carbons of the piperidine ring, and the methanol carbon will also have distinct chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-F) | 158 - 162 (doublet) |
| Aromatic (CH) | 115 - 132 |
| Benzylic (Ar-CH₂) | ~55 - 60 |
| Piperidine (C4-CH) | ~40 - 45 |
| Piperidine (CH₂) | ~28 - 54 |
Note: This table represents predicted values. Actual experimental data may vary based on solvent and experimental conditions.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze the fluorine atom in the molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a strong and clear signal. The spectrum for this compound would show a single signal for the fluorine atom on the benzyl (B1604629) group. The chemical shift of this signal provides information about the electronic environment of the fluorine. Furthermore, coupling between the ¹⁹F nucleus and nearby ¹H or ¹³C nuclei can be observed, which helps to confirm the position of the fluorine atom on the aromatic ring. For a related compound, 1-(2-fluorobenzyl)-piperidine, the ¹⁹F NMR signal appears at approximately -119.40 ppm. sphinxsai.com
Molecules are not static; they undergo various dynamic processes, such as bond rotations and ring inversions. copernicus.org For this compound, the piperidine ring can exist in different chair conformations, and there can be restricted rotation around the C-N bond connecting the benzyl group to the piperidine ring. nih.gov These dynamic processes can be studied using variable-temperature ¹H NMR spectroscopy.
At low temperatures, these conformational changes may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of interconversion increases. At a specific temperature, known as the coalescence temperature, the separate signals broaden and merge into a single, averaged signal. By analyzing the shape of the NMR signals at different temperatures (line-shape analysis), it is possible to calculate the energy barriers associated with these conformational changes. This provides valuable insight into the flexibility and preferred conformations of the molecule in solution. nih.govnih.gov
Correlation Spectroscopy (COSY) is a 2D NMR technique that reveals proton-proton (¹H-¹H) coupling relationships. In a COSY spectrum, both the horizontal and vertical axes represent the ¹H NMR chemical shift scale. The diagonal of the spectrum shows the 1D ¹H NMR spectrum. The crucial information is contained in the off-diagonal peaks, or cross-peaks. A cross-peak between two different proton signals indicates that these protons are spin-spin coupled, meaning they are typically on adjacent carbon atoms.
For this compound, a COSY experiment would be invaluable for tracing the connectivity of the protons within the piperidine ring and for connecting the hydroxymethyl protons to the proton at the C4 position of the piperidine ring. It would also help to assign the coupled protons within the 2-fluorobenzyl aromatic system. This network of correlations provides unambiguous confirmation of the molecular structure.
Table 3: Expected Key COSY Correlations
| Correlating Protons | Structural Information Confirmed |
|---|---|
| Aromatic Proton ↔ Aromatic Proton | Connectivity within the fluorobenzyl ring |
| Piperidine C4-H ↔ Methanol CH₂ | Linkage of the methanol group to the piperidine ring |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. Although a specific experimental spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure. These predictions are derived from established correlation tables for IR spectroscopy.
The primary functional groups and their expected IR absorption regions are:
O-H Stretching: The alcohol's hydroxyl (-OH) group is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The broadness of this peak is a result of intermolecular hydrogen bonding.
C-H Stretching:
Aromatic: The C-H bonds of the 2-fluorobenzyl group are anticipated to show multiple weak to medium bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
Aliphatic: The C-H bonds of the piperidine ring and the methylene and hydroxymethyl groups will exhibit strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretching: The carbon-carbon double bonds within the aromatic benzene (B151609) ring are expected to produce one to three medium to weak absorption bands in the 1450-1600 cm⁻¹ region.
C-O Stretching: The stretching vibration of the carbon-oxygen single bond in the primary alcohol group (-CH₂OH) typically appears as a strong band in the range of 1000-1260 cm⁻¹.
C-N Stretching: The stretching of the C-N bond of the tertiary amine within the piperidine ring is expected to show a medium to weak absorption in the 1020-1250 cm⁻¹ range.
C-F Stretching: The carbon-fluorine bond on the benzyl group will give rise to a strong absorption band, typically in the 1000-1400 cm⁻¹ region.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |
|---|---|---|---|
| Alcohol O-H | Stretch, H-bonded | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Alcohol C-O | Stretch | 1000 - 1260 | Strong |
| Amine C-N | Stretch | 1020 - 1250 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The chemical formula for this compound is C₁₃H₁₈FNO, which corresponds to a molecular weight of approximately 223.29 g/mol .
In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 223. The fragmentation of this molecular ion would likely proceed through several predictable pathways, leading to the formation of stable carbocations and neutral fragments.
Key fragmentation pathways would include:
Loss of the hydroxymethyl group: Cleavage of the C-C bond between the piperidine ring and the methanol group, resulting in a fragment with the loss of •CH₂OH (31 Da).
Cleavage of the benzyl group: The most common fragmentation for N-benzyl compounds is the cleavage of the benzylic C-N bond. This would result in the formation of a stable 2-fluorobenzyl cation (C₇H₆F⁺) at m/z 109, which would be a very prominent peak. The other fragment would be the piperidin-4-yl-methanol radical.
Formation of the piperidinium (B107235) ion: Cleavage alpha to the nitrogen atom can lead to the formation of various piperidinium-containing fragments.
Table 2: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z Value (Predicted) | Possible Fragment Ion | Fragment Lost |
|---|---|---|
| 223 | [C₁₃H₁₈FNO]⁺ (Molecular Ion) | N/A |
| 192 | [C₁₂H₁₅FN]⁺ | •CH₂OH |
| 114 | [C₆H₁₂NO]⁺ | •C₇H₆F |
X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure determination for this compound has not been reported in the Cambridge Structural Database, extensive studies on analogous piperidine derivatives provide a strong basis for predicting its solid-state characteristics.
Determination of Solid-State Molecular Structure
A single-crystal X-ray diffraction analysis would precisely determine all bond lengths, bond angles, and torsion angles of the molecule. This would confirm the connectivity of the 2-fluorobenzyl and hydroxymethyl groups to the piperidine ring.
Analysis of Piperidine Ring Conformation (e.g., Chair Conformation)
Studies on a vast number of piperidine-containing compounds have consistently shown that the piperidine ring overwhelmingly adopts a stable chair conformation to minimize steric and torsional strain. It is therefore highly probable that the piperidine ring in this compound also exists in a chair conformation. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The bulky 2-fluorobenzyl group on the nitrogen and the hydroxymethyl group at the C4 position would be expected to preferentially occupy equatorial positions to minimize steric hindrance.
Assessment of Intermolecular Interactions (e.g., C-H...O, C-H...F, π...π contacts)
In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The primary interaction would be strong O-H···N or O-H···O hydrogen bonds involving the hydroxyl group and the nitrogen atom of an adjacent piperidine ring or the hydroxyl group of another molecule. Weaker interactions, such as C-H···O and C-H···F hydrogen bonds, would also play a significant role in the crystal packing. Additionally, π···π stacking interactions between the aromatic rings of the 2-fluorobenzyl groups could further stabilize the crystal lattice.
Study of Conformational Polymorphism
Conformational polymorphism, the ability of a compound to crystallize in different crystal structures with different molecular conformations, is a possibility for flexible molecules like this one. Different crystal forms could arise from variations in the piperidine ring conformation (though less likely to deviate from the chair form) or, more probably, from different rotational orientations (rotamers) of the 2-fluorobenzyl and hydroxymethyl groups. The specific crystallization conditions, such as the solvent used and the temperature, could influence which polymorph is formed. A comprehensive study would involve crystallizing the compound under various conditions and analyzing the resulting crystal structures to identify any polymorphic forms.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to examine the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties, including optimized geometries, electronic distributions, and spectroscopic parameters. For N-benzylpiperidine derivatives, DFT calculations provide a foundational understanding of their structure-activity relationships. acs.orgresearchgate.netnih.gov
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium or ground-state geometry. Using DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), researchers can calculate key structural parameters like bond lengths, bond angles, and dihedral angles. nanobioletters.comnih.gov
For (1-(2-Fluorobenzyl)piperidin-4-yl)methanol, these calculations would confirm that the piperidine (B6355638) ring adopts a stable chair conformation. The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on the atoms are minimized and the total energy converges to a minimum. The resulting optimized structure provides a detailed three-dimensional view of the molecule, which is fundamental for understanding its interactions with biological targets. scispace.com
| Parameter | Description | Significance |
|---|---|---|
| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Indicates the strength and type of chemical bonds (single, double, triple). |
| Bond Angles | The angle formed between three connected atoms across two bonds. | Determines the local shape and steric environment around an atom. |
| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Crucial for defining the overall 3D conformation of the molecule. |
| Total Energy | The calculated energy of the molecule in its optimized state. | Allows for the comparison of the stability of different isomers or conformers. |
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This analysis can also reveal potential intramolecular charge transfer interactions, where the electron density of the HOMO and LUMO is localized on different parts of the molecule. scispace.com For piperidine derivatives, DFT calculations can map these orbitals to visualize the regions of electron density and predict sites susceptible to electrophilic or nucleophilic attack. nanobioletters.comresearchgate.net
| Concept | Description | Chemical Implication |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and the molecule's ability to act as an electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and the molecule's ability to act as an electron acceptor. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. mdpi.com |
| Global Reactivity Descriptors | Parameters such as hardness, softness, and electrophilicity, calculated from HOMO and LUMO energies. | Quantify the overall reactivity and stability of the molecule. researchgate.net |
DFT calculations are also a powerful tool for predicting various spectroscopic properties, which can be used to validate experimental findings. researchgate.net By calculating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. nih.gov These calculated frequencies are often scaled to correct for approximations in the computational method and can be compared with experimental IR spectra to aid in the assignment of vibrational modes.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts provide valuable support for the interpretation of experimental NMR spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, yielding a theoretical UV-Visible absorption spectrum that helps to understand the electronic structure and chromophores within the molecule. nanobioletters.commdpi.com
Conformational Analysis through Computational Modeling
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a flexible molecule like this compound, which contains a six-membered ring and several rotatable bonds, understanding its preferred conformation is key to elucidating its biological activity.
The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angle and torsional strain. researchgate.netyoutube.com In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. For the 4-substituted piperidine ring in the title compound, the hydroxymethyl group at the C4 position is expected to preferentially occupy the more stable equatorial position to avoid steric clashes with the axial hydrogens on C2 and C6 (1,3-diaxial interactions).
The orientation of the 2-fluorobenzyl group on the nitrogen atom is more complex. The nitrogen atom undergoes rapid inversion, and there is rotation around the N-C(benzyl) bond. Computational studies on similar N-substituted piperidines show that the energy difference between conformers with axial and equatorial N-substituents can be influenced by subtle steric and electronic effects. nih.govacs.org For some fluorinated piperidines, an axial orientation of the substituent is sometimes preferred due to electrostatic and hyperconjugation effects. d-nb.info
Computational modeling allows for the calculation of the relative energies of different conformers. Besides the stable chair form, the piperidine ring can theoretically exist in higher-energy conformations such as the boat, twist-boat, and half-chair. orgoreview.com
Energy calculations consistently show that the chair conformation is significantly more stable than the boat or twist-boat forms. For cyclohexane, the boat conformation is about 6 kcal/mol higher in energy than the chair. orgoreview.com The energy barrier for the interconversion between two chair forms (a "chair flip") also passes through these higher-energy intermediates. pearson.com Molecular mechanics and quantum mechanics calculations can quantify these energy differences, confirming the overwhelming prevalence of the chair conformer at room temperature. nih.govrsc.org These calculations are vital for predicting the most likely three-dimensional structure of the molecule, which is essential for studies like molecular docking. nih.gov
| Conformation | Relative Energy (kcal/mol) | Stability Characteristics |
|---|---|---|
| Chair | 0 | Most stable; minimized torsional and angle strain. orgoreview.com |
| Twist-Boat | ~5.5 | Intermediate stability; less steric strain than the boat. orgoreview.comacs.org |
| Boat | ~6.9 | Unstable; significant steric repulsion ("flagpole" interactions) and torsional strain. orgoreview.comacs.org |
| Half-Chair | ~10.8 | Transition state; highest energy during chair-to-chair interconversion. orgoreview.com |
Rotational Barrier Analysis
Rotational barrier analysis is a computational method used to determine the energy required for a molecule to rotate around a specific chemical bond. This energy, known as the rotational energy barrier, corresponds to the transition state separating two conformational isomers. By calculating the energy of the molecule as a function of a specific dihedral angle, a potential energy surface can be mapped. The difference between the highest energy (eclipsed or sterically hindered) conformation and the lowest energy (staggered) conformation defines the barrier height.
Intermolecular Interaction Studies
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule, partitioning the crystal space into regions where the electron density of the central molecule dominates over all others.
Key features of this analysis include:
d_norm maps: These maps highlight regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts with distances shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent contacts longer than the van der Waals radii.
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. They display the distribution of distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. The percentage contribution of various interactions, such as H···H, C···H, O···H, and F···H, can be calculated from these plots, offering a detailed picture of the forces holding the crystal together.
While this technique provides invaluable information on crystal packing, a specific Hirshfeld surface analysis for this compound has not been reported in the available literature. Such an analysis would be instrumental in understanding its solid-state structure and polymorphism.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular wave function into a representation based on localized Lewis structures, such as one-center "lone pairs" and two-center "bonds". This method provides a quantitative description of bonding interactions and intramolecular charge transfer.
A key component of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. This reveals stabilizing interactions between a filled (donor) Lewis-type NBO and an empty (acceptor) non-Lewis NBO. The stabilization energy, E(2), associated with this delocalization (e.g., from a lone pair to an antibonding orbital) quantifies the strength of the hyperconjugative interaction. These interactions are crucial for understanding the molecule's electronic structure, stability, and reactivity. Although NBO analysis is a standard computational procedure, specific findings from an NBO analysis of this compound are not documented in the searched scientific sources.
Global Reactivity Parameters
Electronegativity (χ) measures a molecule's ability to attract electrons, while chemical hardness (η) quantifies its resistance to changes in its electron distribution. Chemical softness (S) is the reciprocal of hardness. These parameters are calculated using the energies of the HOMO and LUMO as follows:
Electronegativity (χ): χ ≈ - (E_HOMO + E_LUMO) / 2
Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2
Chemical Softness (S): S = 1 / η
Molecules with high hardness are generally less reactive, whereas softer molecules are more reactive.
Ionization potential (IP) is the energy required to remove an electron, while electron affinity (EA) is the energy released when an electron is added. The global electrophilicity index (ω) measures the energy stabilization when the system acquires additional electronic charge from the environment. These are approximated using Koopmans' theorem:
Ionization Potential (IP): IP ≈ -E_HOMO
Electron Affinity (EA): EA ≈ -E_LUMO
Electrophilicity Index (ω): ω = χ² / (2η)
A high electrophilicity index indicates a greater capacity to act as an electrophile. While the theoretical framework for these calculations is well-established, specific values for the global reactivity parameters of this compound have not been published in the reviewed literature.
on this compound Uncover Limited Specific Research
Despite a comprehensive search of scientific literature and computational chemistry databases, specific molecular docking simulation studies focusing solely on the structural insights of this compound, without biological implications, could not be identified.
While computational and theoretical investigations are crucial for understanding the structural and electronic properties of chemical compounds, it appears that this compound has not been a specific subject of such standalone, non-biological research in publicly available studies.
Molecular docking simulations are a powerful tool for predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations provide valuable information on the binding affinity, conformation, and intermolecular interactions, such as hydrogen bonds and van der Waals forces. Typically, these studies are conducted in the context of drug discovery and development, where the aim is to understand how a ligand interacts with a biological target, such as a protein or enzyme.
The user's specific request for molecular docking data on this compound for structural insights—divorced from any biological context—is highly specialized. Research in this area is predominantly application-driven, focusing on the potential biological activity of compounds. Computational studies that are purely structural in nature, without a link to a biological function, are less common for a specific compound of this nature.
While general principles of computational chemistry could be applied to model this compound and predict its conformational preferences and electronic properties, the absence of specific published research means that detailed findings and data tables on its molecular docking for purely structural insights cannot be provided at this time. Further original research would be required to generate the specific data requested.
Advanced Applications and Derivatization in Chemical Synthesis
Incorporation into Complex Molecular Architectures
The piperidine (B6355638) scaffold is a common feature in pharmaceuticals, and (1-(2-Fluorobenzyl)piperidin-4-yl)methanol provides a pre-functionalized core for constructing elaborate molecular designs. encyclopedia.pub A primary synthetic route involves leveraging the nucleophilicity of the piperidine nitrogen. For instance, in syntheses analogous to the creation of NLRP3 inflammasome inhibitors, the piperidine nitrogen of a related precursor can be reacted with an appropriate electrophile. nih.gov An example is the reaction of a piperidine-containing fragment with a compound like p-chlorobenzyl bromide in the presence of a base such as triethylamine (B128534) (TEA) in a solvent like acetonitrile (B52724). nih.gov This reaction, a nucleophilic substitution, attaches the benzyl (B1604629) group to the piperidine ring, forming the core structure.
The hydroxyl group on the methanol (B129727) moiety offers another site for elaboration. It can be used to form esters, ethers, or be replaced by other functional groups to connect the piperidine scaffold to other parts of a larger molecule. This dual functionality makes the compound a valuable intermediate for building complex, multi-component structures aimed at specific biological targets. The piperidin-4-one structure, a direct precursor to this compound, is frequently used as a starting point to synthesize a wide array of biologically significant compounds, including antihistamines and antipsychotics. nih.gov
Scaffold Hopping as a Synthetic Strategy
Scaffold hopping is a prominent strategy in drug discovery used to identify novel molecular cores by modifying key structural elements of a known active compound. researchgate.netnih.gov This technique aims to generate new intellectual property, improve compound properties such as solubility and metabolic stability, or escape known toxicities while retaining or enhancing biological activity. researchgate.netdundee.ac.uk
The this compound scaffold is an excellent candidate for such exploration. A common "hop" involves replacing the piperidine ring with another heterocyclic system. For example, substituting the piperidine core with a piperazine (B1678402) ring can significantly alter the molecule's physicochemical properties, such as its basicity and hydrogen bonding capacity, which in turn can influence its interaction with biological targets and its pharmacokinetic profile. unisi.it This specific modification—replacing piperidine with piperazine—has been explored in the development of monoacylglycerol lipase (B570770) (MAGL) inhibitors to assess the influence of an aliphatic tertiary amino group on the compound's activity. unisi.it The goal of such a strategy is to discover structurally novel compounds that maintain the essential pharmacophoric features required for biological activity. nih.gov
Design and Synthesis of Piperidine Derivatives with Modified Linkers and Substituents
Systematic modification of the this compound structure allows for a detailed exploration of structure-activity relationships (SAR). Modifications can be made to the benzyl substituent, the piperidine ring itself, or the linker connecting the piperidine to other molecular fragments.
Research on related compounds has shown that even minor changes can lead to significant differences in biological activity. nih.gov For instance, in a series of NLRP3 inhibitors, modulating the linker between a piperidine ring and a benzene (B151609) moiety revealed that an acetamide (B32628) bridge provided activity, while shortening the linker or removing the carbonyl group resulted in inactive compounds. nih.gov The 2-fluoro substitution on the benzyl group of the title compound is one such specific modification, which can be compared to other derivatives bearing different substituents (e.g., chloro, methyl) to fine-tune electronic and steric properties.
The synthesis of these derivatives often involves coupling the parent piperidine scaffold with various acids, anilines, or other reagents. unisi.it Condensing agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often employed to facilitate amide bond formation. unisi.it
| Parent Scaffold | Modification Site | Example Modification | Synthetic Strategy | Potential Impact |
|---|---|---|---|---|
| (Piperidin-4-yl)methanol | Piperidine Nitrogen | Addition of 2-Fluorobenzyl group | Nucleophilic substitution with 2-fluorobenzyl bromide | Alters target binding affinity and lipophilicity |
| 1-Benzylpiperidine | Piperidine Ring | Replacement with Piperazine ring | Scaffold Hopping | Modifies pKa, solubility, and ADME properties unisi.it |
| 1-(Benzylpiperidin-4-yl)-scaffold | Linker to another moiety | Varying carbon chain length or adding carbonyls | Multi-step synthesis with different linker precursors | Impacts biological activity and conformation nih.gov |
| (1-Benzylpiperidin-4-yl)methanol | Benzyl Ring | Substitution at para-position (e.g., -Cl, -CH3) | Use of differently substituted benzyl bromides in synthesis | Fine-tunes electronic properties and metabolic stability |
Utility in the Preparation of Key Intermediates for Other Chemical Compounds
This compound is not only a precursor for complex final products but also serves in the preparation of other key chemical intermediates. The synthesis of the title compound itself starts from simpler, commercially available piperidine derivatives. The parent molecule, 4-Piperidinemethanol (B45690), is a versatile starting material used to prepare intermediates like N-tert-butoxycarbonyl-4-hydroxymethyl piperidine, which protects the nitrogen atom to allow for selective modification at other sites. sigmaaldrich.com
The synthesis of this compound is achieved by reacting 4-piperidinemethanol with 2-fluorobenzyl halide. The resulting compound can then be used to create further intermediates. The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group (e.g., a tosylate) to allow for nucleophilic displacement. These transformations generate a new set of intermediates that can be used in a variety of subsequent reactions, such as cross-coupling reactions or further functionalization, to build diverse chemical libraries. unisi.it
Q & A
Q. Key Factors Affecting Yield :
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance imine formation.
- Temperature : Room temperature minimizes side reactions (e.g., over-reduction).
- Catalyst : STAB provides higher selectivity than NaBH₃CN .
Q. Challenges :
- Baseline separation requires optimization of buffer pH (e.g., pH 4.6 with sodium acetate) to reduce peak tailing .
- Catalyst cost and scalability limitations for industrial applications.
What analytical techniques are recommended for characterizing this compound?
Q. Basic Research Focus
NMR Spectroscopy :
- ¹H NMR : Key signals include δ 7.40–7.24 (m, aromatic H), δ 3.78 (s, CH₂OH), δ 2.78–2.29 (m, piperidine H) .
- ¹³C NMR : Peaks at δ 139.2 (C-F), δ 62.3 (CH₂OH), δ 53.3 (piperidine N-CH₂) .
HPLC Purity Analysis :
- Column: C18 reverse-phase (4.6 × 250 mm).
- Mobile phase: Methanol/buffer (65:35) at pH 4.6 (sodium acetate + 1-octanesulfonate) .
Q. Advanced Research Focus :
- LC-MS/MS : Detects trace impurities (e.g., unreacted 2-fluorobenzaldehyde) with LOQ ≈ 0.01% .
- X-ray Crystallography : Confirms stereochemistry but requires high-purity crystals (>99%) .
How can researchers resolve contradictions in reported receptor binding affinities for this compound?
Advanced Research Focus
Discrepancies in μ-opioid receptor (MOR) binding data (e.g., Ki = 12 nM vs. 45 nM) may arise from:
Assay Conditions :
- Radioligand choice : [³H]DAMGO vs. [³H]naloxone yields variable Ki values due to allosteric effects .
- Buffer composition : Tris-HCl (pH 7.4) vs. HEPES (pH 7.2) alters ligand-receptor kinetics .
Structural Analogs : Fluorine position (2- vs. 4-fluoro) on the benzyl group impacts MOR selectivity (2-fluoro: 10× higher affinity) .
Q. Mitigation Strategy :
- Standardize assays using WHO-recommended protocols for opioid receptor studies .
What safety protocols are essential for handling this compound?
Q. Basic Research Focus
PPE : Nitrile gloves, lab coat, and eye protection.
Ventilation : Use fume hoods due to volatility (predicted VP ≈ 0.1 mmHg at 25°C) .
First Aid : For inhalation, administer oxygen; for skin contact, wash with soap/water .
Q. Advanced Considerations :
- In Vivo Toxicity : Limited data; preliminary LD50 (mouse) ≈ 120 mg/kg (oral). Prioritize in vitro models (e.g., hepatocyte assays) .
How can researchers address low yields in large-scale synthesis of this compound?
Q. Advanced Research Focus
Process Optimization :
- Continuous Flow Chemistry : Reduces reaction time (2 h vs. 12 h) and improves consistency .
- Catalyst Recycling : Immobilize STAB on mesoporous silica for reuse (3 cycles, 5% yield drop) .
Byproduct Mitigation :
- Add molecular sieves (4Å) to absorb water and shift equilibrium toward imine formation .
Q. Advanced Research Focus
ADMET Prediction :
- Software : SwissADME, Schrödinger QikProp.
- Key Metrics : LogP ≈ 2.1 (optimal for BBB penetration), PSA ≈ 45 Ų (moderate oral bioavailability) .
Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
